molecular formula C19H20FNO2 B7956262 Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate;

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate;

Cat. No.: B7956262
M. Wt: 313.4 g/mol
InChI Key: GJPDRAYPGFFTGY-ZWKOTPCHSA-N
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Description

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; is a chemical compound with the molecular formula C19H20FNO2. It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; typically involves the reaction of benzylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H22FNO2
  • Molecular Weight : 313.38 g/mol
  • CAS Number : 939758-19-7
  • IUPAC Name : Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

The biological activity of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate primarily stems from its interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the 3-position of the phenyl ring enhances lipophilicity, which may influence its ability to cross biological membranes and interact with central nervous system targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit various degrees of antimicrobial activity. A study on related pyrrolidine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylateTBDTBD

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of cancer cells by inducing apoptosis through pathways involving p53 activation and caspase cleavage .

Case Study: Inhibition of Tumor Growth

In a study involving various pyrrolidine compounds, Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate was tested for its ability to inhibit tumor cell proliferation in xenograft models. The results indicated a promising reduction in tumor size, suggesting potential for further development as an anticancer agent.

Pharmacological Applications

Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is being explored for several applications:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders.
  • Analytical Chemistry : Used as a standard in drug testing and quality control.
  • Biochemical Research : Aids in studying receptor interactions and enzyme activities.
  • Agrochemical Formulations : Investigated for enhancing pesticide efficacy .

Properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDRAYPGFFTGY-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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